molecular formula C6H8N2OS B12975009 Imino(methyl)(pyridin-3-yl)-l6-sulfanone

Imino(methyl)(pyridin-3-yl)-l6-sulfanone

Cat. No.: B12975009
M. Wt: 156.21 g/mol
InChI Key: YVPALPQTUALGPB-UHFFFAOYSA-N
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Description

Imino(methyl)(pyridin-3-yl)-l6-sulfanone is a heterocyclic compound that features a pyridine ring, a sulfur atom, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(pyridin-3-yl)-l6-sulfanone can be achieved through several methods. One common approach involves the reaction of pyridin-3-ylamine with methyl isothiocyanate under controlled conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as magnesium oxide nanoparticles can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(pyridin-3-yl)-l6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imino(methyl)(pyridin-3-yl)-l6-sulfanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Imino(methyl)(pyridin-3-yl)-l6-sulfanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imino(methyl)(pyridin-3-yl)-l6-sulfanone is unique due to its combination of a pyridine ring, imino group, and sulfanone functionality. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

imino-methyl-oxo-pyridin-3-yl-λ6-sulfane

InChI

InChI=1S/C6H8N2OS/c1-10(7,9)6-3-2-4-8-5-6/h2-5,7H,1H3

InChI Key

YVPALPQTUALGPB-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CN=CC=C1

Origin of Product

United States

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